Thiazolo[5,4-c]isoquinolin-2-amine
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Overview
Description
Thiazolo[5,4-c]isoquinolin-2-amine is a heteroaromatic compound that belongs to the thiazoloisoquinoline family These compounds are known for their unique structural features, which include a fused thiazole and isoquinoline ring system
Preparation Methods
The synthesis of thiazolo[5,4-c]isoquinolin-2-amine typically involves the reaction of dithiooxamide with 2-halobenzaldehydes. This reaction can be catalyzed by lanthanum(III) triflate, which favors the formation of thiazolo[5,4-c]isoquinolines over other possible products . The reaction conditions generally include heating the reactants in a suitable solvent, such as ethanol, under reflux . The choice of substituents on the benzaldehyde can significantly impact the yield and selectivity of the desired product .
Chemical Reactions Analysis
Thiazolo[5,4-c]isoquinolin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group on the molecule.
Cyclization: The compound can undergo cyclization reactions to form more complex ring systems.
Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts to achieve the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. This makes it a candidate for research in neurodegenerative diseases such as Alzheimer’s disease.
Mechanism of Action
The mechanism by which thiazolo[5,4-c]isoquinolin-2-amine exerts its effects involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine . This leads to an increase in acetylcholine levels, which can enhance cholinergic transmission in the nervous system. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Thiazolo[5,4-c]isoquinolin-2-amine can be compared with other similar compounds, such as:
Thiazolo[4,5-c]isoquinolines: These compounds have a different arrangement of the thiazole and isoquinoline rings, leading to distinct chemical and biological properties.
Thiazolo[5,4-d]thiazoles: These compounds have a similar thiazole ring but differ in the fused ring system, resulting in different reactivity and applications.
Thiazolo[5,4-b]pyridines: These compounds have a pyridine ring instead of an isoquinoline ring, which affects their pharmacological and chemical behavior.
The uniqueness of this compound lies in its specific ring fusion and the resulting electronic properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H7N3S |
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Molecular Weight |
201.25 g/mol |
IUPAC Name |
[1,3]thiazolo[5,4-c]isoquinolin-2-amine |
InChI |
InChI=1S/C10H7N3S/c11-10-13-8-7-4-2-1-3-6(7)5-12-9(8)14-10/h1-5H,(H2,11,13) |
InChI Key |
DRSNWIFPQOZJSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC3=C2N=C(S3)N |
Origin of Product |
United States |
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